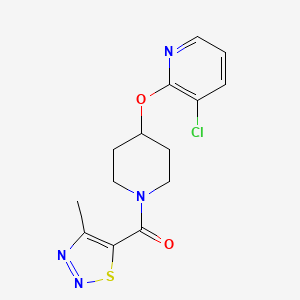

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

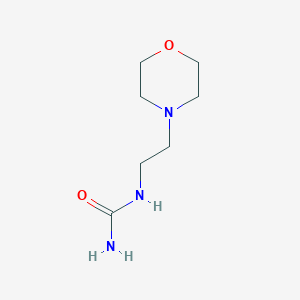

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound with the molecular formula C14H15ClN4O2S. It is a liver-targeted, orally available prodrug .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a chloropyridinyl group, a piperidinyl group, and a thiadiazolyl group. These groups contribute to the compound’s overall properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Agricultural Pest Control

This compound has shown potential in the field of agriculture as a part of novel larvicidal agents. Derivatives containing the 3-chloropyridin-2-yl moiety have been synthesized and tested against agricultural pests like Helicoverpa armigera and Plutella xylostella . These pests are known for causing significant damage to crops, and the compound’s efficacy in controlling their larvae could lead to the development of new pesticides that help mitigate crop losses.

Anti-Fibrotic Therapies

In medical research, derivatives of this compound have been explored for their anti-fibrotic activities. Studies have evaluated their effectiveness against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing better activity than existing anti-fibrotic drugs like Pirfenidone . This suggests a potential application in treating fibrotic diseases, which involve the excessive formation of connective tissue and can lead to organ dysfunction.

Pharmaceutical Development

The piperidine moiety of the compound is of particular interest in pharmaceuticals. Piperidine derivatives are present in many classes of drugs and play a significant role in drug design due to their wide range of pharmacological activities . Research into piperidine derivatives continues to be a rich field for discovering and evaluating potential new drugs.

Biotechnological Research

In biotechnology, the compound’s derivatives could be used in the development of novel drugs targeting specific proteins or pathways. For instance, a liver-targeted prodrug derived from this class of compounds has been shown to inhibit PCSK9 protein synthesis, which is involved in lipid regulation . This highlights the compound’s relevance in designing small molecules for complex biological targets.

Chemical Synthesis and Design

The compound is also valuable in the field of chemical synthesis. Its structure allows for the creation of diverse libraries of heterocyclic compounds with potential biological activities. The design and synthesis of such compounds are crucial in medicinal chemistry and chemical biology, where they can be used as building blocks for more complex molecules .

Wirkmechanismus

Eigenschaften

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAXQIBQYYQTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)

![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)